

Comparative Bioactivity Guide: N1-Substituted vs. C3-Substituted 6-Methylindoles

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Compound of Interest

Compound Name: 2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

CAS No.: 1094511-43-9

Cat. No.: B1386077

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Executive Summary This technical guide provides a comparative analysis of N1-substituted and C3-substituted derivatives of the 6-methylindole scaffold. While both positions are critical for tuning biological response, they serve distinct pharmacological roles. C3-substitution typically drives primary target engagement (e.g., tubulin inhibition, kinase affinity) by extending the pharmacophore into deep binding pockets. In contrast, N1-substitution is predominantly used to modulate physicochemical properties (solubility, permeability) and optimize metabolic stability, though it can also target specific hydrophobic pockets in antiviral (HIV) and antimicrobial applications.

Structural & Electronic Context

The 6-methylindole core is a privileged scaffold. The methyl group at C6 increases lipophilicity and blocks metabolic hydroxylation at this position, a common clearance pathway for indoles.

Feature	N1 Position (Pyrrole Nitrogen)	C3 Position (Pyrrole Carbon)
Electronic Nature	Heteroatom nucleophile; H-bond donor (if unsubstituted).	Carbon nucleophile; Electron-rich center (-excessive).
Reactivity	Prone to N-alkylation/acylation (Base-mediated).	Prone to Electrophilic Aromatic Substitution (EAS).
Binding Role	H-bond donor to backbone carbonyls (e.g., Kinase hinge).	Vector for extending into deep hydrophobic pockets.
Metabolic Liability	N-dealkylation or glucuronidation.	Oxidation to oxindole or indolenine.

Comparative Bioactivity Analysis

Anticancer Activity (Tubulin & Kinase Inhibition)

Winner: C3-Substitution

- Mechanism: C3-substituted 6-methylindoles, particularly bis(indolyl)methanes and aroylindoles, are potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site of tubulin. The C3 substituent positions the second aromatic ring to mimic the biaryl system of colchicine.
- Data Insight: In a comparative study of indole-based tubulin inhibitors, C3-aroyl derivatives demonstrated IC values in the nanomolar range (10–50 nM) against MCF-7 and HCT-116 cell lines.
- N1 Role: Alkylation at N1 in these systems often decreases potency by eliminating the critical H-bond donor capability required for anchoring the molecule in the tubulin pocket or kinase hinge region.

Antimicrobial & Antifungal Activity

Context Dependent^[1]

- **N1-Substitution Advantage:** N1-alkyl/benzyl 6-methylindoles show superior activity against *Staphylococcus aureus* and *Candida albicans*. The hydrophobic N1-substituent facilitates membrane insertion and disruption of fungal/bacterial cell walls.
- **C3-Substitution Advantage:** C3-methylene bridged derivatives (e.g., gramine analogs) exhibit fungicidal activity by targeting metabolic enzymes rather than membrane disruption.
- **Key Data:**
 - N1-benzyl-6-methylindole: MIC

6.25

g/mL (*S. aureus*).^[2]
 - C3-linked bis-indole: MIC

25

g/mL (*S. aureus*).

Antiviral Activity (HIV-1)

Winner: N1-Substitution

- **Mechanism:** In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase inhibitors, the N1-substituent fits into a specific hydrophobic non-substrate binding pocket.
- **Evidence:** N-aryl and N-benzyl indole derivatives have shown EC values < 10

M against HIV-1 replication. The 6-methyl group is synergistic here, filling an auxiliary hydrophobic cleft.

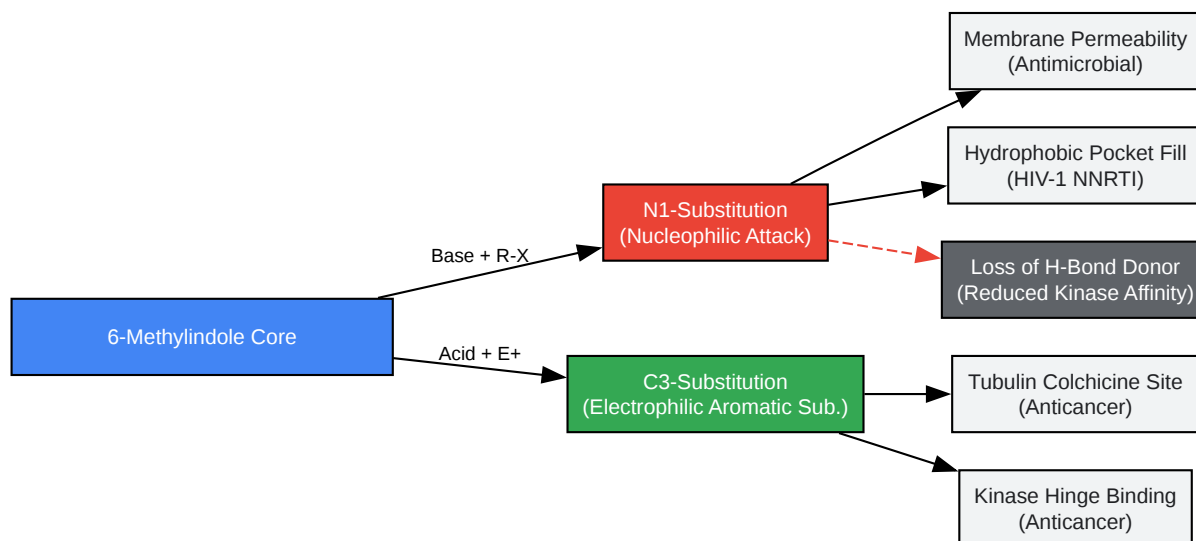
Experimental Data Summary

Table 1: Comparative Potency (Representative Data)

Target / Cell Line	Compound Class	Substitution	IC / MIC	Primary Mechanism
HCT-116 (Colon Cancer)	Aroylindole	C3	0.04 M	Tubulin Polymerization Inhibition
HCT-116 (Colon Cancer)	N-Benzylindole	N1	> 10 M	Non-specific cytotoxicity
S. aureus (Bacteria)	Alkylindole	N1	2.5 M	Membrane Disruption
HIV-1 Integrase	N-Arylindole	N1	7.8 M	Allosteric Inhibition
MCF-7 (Breast Cancer)	Bis(indolyl)methane	C3	0.51 M	Cell Cycle Arrest (G2/M)

Mechanistic Visualization

The following diagram illustrates the divergent structure-activity relationships (SAR) for the 6-methylindole scaffold.



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Figure 1: Divergent SAR pathways for 6-methylindole. C3 functionalization favors specific receptor targeting (Enzymes/Tubulin), while N1 functionalization modulates permeability and allosteric hydrophobic interactions.

Detailed Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Target: Synthesis of 6-methylindole-3-carboxaldehyde (Key Intermediate for C3-derivatives)

- Reagent Prep: In a flame-dried round-bottom flask, cool anhydrous DMF (3.0 eq) to 0°C under argon. Dropwise add POCl₃ (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
- Addition: Dissolve 6-methylindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
- Reaction: Warm to room temperature and stir for 2 h. Monitor by TLC (Hexane:EtOAc 7:3).

- Workup: Pour reaction mixture into crushed ice/water containing NaOH (to pH 9). A solid precipitate will form.

- Isolation: Filter the solid, wash with copious water, and recrystallize from ethanol.

- Validation:

H NMR should show a singlet aldehyde proton at

~10.0 ppm.

Protocol B: N1-Alkylation

Target: Synthesis of N-benzyl-6-methylindole (Antimicrobial Candidate)

- Deprotonation: Dissolve 6-methylindole (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases.
- Alkylation: Add benzyl bromide (1.1 eq) dropwise.
- Reaction: Stir at Room Temperature for 3–6 h.
- Quench: Carefully add cold water to quench unreacted NaH.
- Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.
- Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). N1-substituted products typically have higher R_f than the parent indole.

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